PHPS1

Description

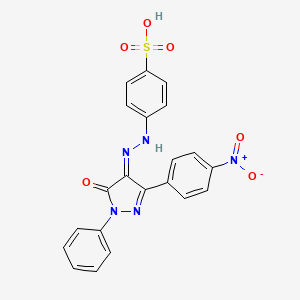

Structure

3D Structure

Properties

IUPAC Name |

4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPHPQODKSHEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanism of PHPS1: A Potent and Selective SHP2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a cell-permeable, phosphotyrosine mimetic that has emerged as a critical tool for studying the function of the Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2). It acts as a potent and selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular signaling pathways. Dysregulation of SHP2 has been implicated in the pathogenesis of numerous diseases, including cancer and developmental disorders like Noonan syndrome. This technical guide provides a comprehensive overview of the mechanism of action of PHPS1, including its inhibitory kinetics, impact on key signaling pathways, and detailed protocols for relevant experimental assays.

Introduction

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of proteins, thereby controlling a vast array of cellular processes. SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed PTP that is crucial for the full activation of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs). It contains two N-terminal SH2 domains and a C-terminal catalytic PTP domain. In its inactive state, the N-terminal SH2 domain binds to the PTP domain, leading to autoinhibition. Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or their associated docking proteins via its SH2 domains, which relieves the autoinhibition and activates its phosphatase activity.

Given its central role as a positive regulator of growth factor signaling, SHP2 has been identified as a bona fide oncogene.[1] Gain-of-function mutations in PTPN11 are associated with several types of leukemia.[1] Consequently, the development of selective SHP2 inhibitors is a promising therapeutic strategy. PHPS1 was identified through a high-throughput in silico screen as a specific inhibitor of SHP2.[1] This document details the molecular mechanism of PHPS1 and provides the necessary technical information for its application in research and drug development.

Mechanism of Action of PHPS1

PHPS1 functions as a reversible, active-site-targeting, and substrate-competitive inhibitor of SHP2.[2] Its chemical structure, featuring a sulfonic acid group, allows it to act as a phosphotyrosine mimetic, enabling it to bind to the catalytic cleft of SHP2.[3]

Inhibitory Activity and Selectivity

PHPS1 demonstrates potent and selective inhibition of SHP2. The inhibitory constants (IC50 and Ki) highlight its preference for SHP2 over other closely related phosphatases.

| Phosphatase | IC50 (µM) | Ki (µM) |

| SHP2 | 2.1[2][4] | 0.73[2][4] |

| ECPTP | 5.4[2][4] | - |

| PTP1B | 19[2][4] | 5.8 |

| SHP-1 | 30[2][4] | 10.7 |

| MptpA | 39[2][4] | - |

| PTPH1 | >50[2] | - |

| STEP | >50[2] | - |

| PTPN7 | >50[2] | - |

| PTPRK | >50[2] | - |

| GLEPP1 | >50[2] | - |

| LAR2 | >50[2] | - |

Table 1: Inhibitory activity and selectivity of PHPS1 against various protein tyrosine phosphatases.

Impact on SHP2-Mediated Signaling Pathways

By inhibiting SHP2, PHPS1 effectively modulates downstream signaling cascades, most notably the Ras/ERK pathway. SHP2 is required for sustained activation of ERK1/2 in response to growth factors like hepatocyte growth factor/scatter factor (HGF/SF).[3]

PHPS1 has been shown to inhibit the HGF/SF-induced phosphorylation and subsequent activation of ERK1/2 in a dose-dependent manner.[3] This inhibition is observed over a time course of 15 minutes to 6 hours.[3] However, the transient, early-phase phosphorylation of ERK1/2 (at 5 minutes) is not affected by PHPS1, suggesting a specific role for SHP2 in the sustained signaling required for certain cellular responses.[3] In contrast, PHPS1 does not affect HGF/SF-induced activation of the PI3K/Akt or Stat3 pathways.

Experimental Protocols

High-Throughput In Silico Screening for SHP2 Inhibitors

The identification of PHPS1 was achieved through a high-throughput virtual screening approach.

Methodology:

-

Protein Structure Preparation: A homology model of the active, open conformation of the SHP2 catalytic domain was generated based on the crystal structure of the closely related PTP1B.

-

Compound Library: A library of commercially available compounds was used for the virtual screen.

-

Docking Program: The GOLD (Genetic Optimization for Ligand Docking) program was employed to dock the compound library into the active site of the SHP2 model.

-

Scoring and Selection: The docked compounds were scored based on their predicted binding affinity and interactions with key residues in the catalytic site. Hits were prioritized based on their GOLD fitness score and chemical diversity. Compounds with unfavorable properties were excluded. Visual inspection was performed to assess the formation of hydrogen bonds between the potential phosphate-mimicking group and the signature P-loop of the phosphatase.

In Vitro Phosphatase Activity Assay

The inhibitory effect of PHPS1 on SHP2 and other phosphatases was quantified using an in vitro phosphatase activity assay.

Methodology:

-

Reagents:

-

Recombinant human PTPs (SHP2, SHP-1, PTP1B, etc.)

-

Phosphatase substrate: p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

PHPS1 dissolved in DMSO.

-

-

Procedure:

-

The phosphatase enzyme is incubated with varying concentrations of PHPS1 (or DMSO as a control) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The phosphatase reaction is initiated by the addition of the substrate (e.g., pNPP).

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by the addition of a stop solution (e.g., 1 M NaOH for pNPP).

-

The amount of product generated (p-nitrophenol from pNPP) is measured spectrophotometrically at 405 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each PHPS1 concentration relative to the DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the PHPS1 concentration and fitting the data to a sigmoidal dose-response curve.

-

For Ki determination, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).

-

Cell Scattering Assay

The effect of PHPS1 on HGF/SF-induced cell scattering, a SHP2-dependent process, is assessed using epithelial cell lines like Madin-Darby canine kidney (MDCK) cells.

Methodology:

-

Cell Culture: MDCK cells are cultured to form small, compact colonies.

-

Treatment: The cells are treated with HGF/SF (e.g., 10 ng/mL) in the presence or absence of varying concentrations of PHPS1. A DMSO control is included.

-

Incubation: The cells are incubated for a period that allows for scattering to occur (e.g., 16-24 hours).

-

Imaging and Analysis: The cell morphology is observed and photographed using a phase-contrast microscope. The degree of scattering (loss of cell-cell contacts and acquisition of a fibroblastic-like morphology) is quantified by counting the number of scattered colonies or by a qualitative scoring system.

Branching Morphogenesis Assay

The inhibitory effect of PHPS1 on HGF/SF-induced branching morphogenesis, another SHP2-dependent process, is evaluated by growing MDCK cells in a three-dimensional collagen matrix.

Methodology:

-

Cell Suspension: A single-cell suspension of MDCK cells is prepared.

-

Collagen Gel Preparation: The cells are mixed with a neutralized collagen solution (e.g., type I rat tail collagen) and plated in a culture dish. The collagen is allowed to polymerize at 37°C.

-

Treatment: The collagen gel is overlaid with culture medium containing HGF/SF (e.g., 50 ng/mL) with or without PHPS1.

-

Incubation: The cultures are maintained for several days (e.g., 5-7 days), with the medium and treatments being refreshed every 2-3 days.

-

Analysis: The formation of three-dimensional, branching tubular structures is examined and imaged using a microscope. The extent of branching can be quantified by measuring the length and number of branches.

Soft Agar Colony Formation Assay

The ability of PHPS1 to inhibit anchorage-independent growth of tumor cells, a hallmark of malignant transformation, is assessed using a soft agar colony formation assay.

Methodology:

-

Base Agar Layer: A layer of 0.6% agar in culture medium is prepared in a 6-well plate and allowed to solidify.

-

Cell-Agar Layer: A single-cell suspension of tumor cells is mixed with 0.3% low-melting-point agar in culture medium and layered on top of the base agar.

-

Treatment: The cells are treated with varying concentrations of PHPS1 (or DMSO) by adding it to the overlying culture medium. The treatment is refreshed periodically (e.g., every 3-4 days).

-

Incubation: The plates are incubated for 2-4 weeks to allow for colony formation.

-

Staining and Counting: The colonies are stained with a solution of crystal violet and counted using a microscope. The number and size of the colonies are compared between the treated and control groups.

Conclusion

PHPS1 is a valuable pharmacological tool for the investigation of SHP2-mediated signaling. Its high potency and selectivity make it a specific probe for dissecting the intricate roles of SHP2 in health and disease. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize PHPS1 in their studies of SHP2 function and to explore its potential as a lead compound for the development of novel therapeutics targeting SHP2-driven pathologies.

References

The Dawn of SHP2 Inhibition: A Technical Guide to the Discovery and Development of PHPS1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of Phenylhydrazonopyrazolone Sulfonate 1 (PHPS1), a pioneering selective inhibitor of the protein tyrosine phosphatase SHP2. We will explore the foundational experimental protocols, dissect the key signaling pathways, and present the quantitative data that established PHPS1 as a significant tool in cancer research and a precursor to a new class of therapeutics.

Introduction: The Emergence of SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, has been implicated in developmental disorders such as Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[1][2] This established SHP2 as a bona fide oncogene and a compelling target for therapeutic intervention.

The development of small molecule inhibitors targeting the highly conserved catalytic site of protein tyrosine phosphatases (PTPs) has been a significant challenge due to the potential for off-target effects. The discovery of PHPS1 represented a pivotal moment in the pursuit of selective SHP2 inhibition.

The Discovery of PHPS1: An In Silico Approach

PHPS1 was identified through a high-throughput in silico screening of a small-molecule library, a computational approach that modeled the binding of compounds to the catalytic site of SHP2.[1][2] This virtual screening prioritized compounds with a high predicted binding affinity and specificity for SHP2 over other closely related phosphatases. PHPS1, a phenylhydrazonopyrazolone sulfonate, emerged as a promising candidate from this screen.[1][2]

Quantitative Analysis of PHPS1 Activity

The inhibitory potency and selectivity of PHPS1 were determined through a series of enzymatic assays. The following table summarizes the key quantitative data that characterized PHPS1 as a selective SHP2 inhibitor.

| Target Enzyme | Inhibition Constant (Ki) |

| SHP2 | 0.73 µM |

| SHP1 | 10.7 µM |

| PTP1B | 5.8 µM |

Data sourced from Hellmuth et al., PNAS, 2008.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments that elucidated the biological activity of PHPS1.

SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like PHPS1.

Principle: The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal. The rate of fluorescence increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.

-

SHP2 Enzyme: Recombinant human SHP2 protein diluted in assay buffer.

-

DiFMUP Substrate: DiFMUP stock solution diluted in assay buffer to the desired final concentration (e.g., 10 µM).

-

PHPS1 Inhibitor: Serial dilutions of PHPS1 prepared in DMSO and then diluted in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 25 µL of the SHP2 enzyme solution.

-

Add 25 µL of the PHPS1 inhibitor solution (or DMSO for control) and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the DiFMUP substrate solution.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over a time course (e.g., every minute for 30 minutes) using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

-

Determine the half-maximal inhibitory concentration (IC₅₀) of PHPS1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

HGF/SF-Induced MDCK Cell Scattering Assay

This assay assesses the ability of PHPS1 to inhibit SHP2-dependent cell migration and the disruption of cell-cell junctions.

Principle: Madin-Darby Canine Kidney (MDCK) epithelial cells grow in tight colonies. Upon stimulation with Hepatocyte Growth Factor/Scatter Factor (HGF/SF), these cells lose their cell-cell adhesions and scatter, a process that is dependent on SHP2 signaling.

Protocol:

-

Cell Culture:

-

Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

-

Assay Procedure:

-

Seed MDCK cells at a low density in a 24-well plate and allow them to form small colonies.

-

Pre-treat the cells with various concentrations of PHPS1 (or DMSO for control) for 1 hour.

-

Stimulate the cells with HGF/SF (e.g., 20 ng/mL).

-

Incubate the cells for 18-24 hours.

-

Observe and photograph the cell colonies using a phase-contrast microscope.

-

-

Analysis:

-

Quantify the degree of cell scattering by measuring the area of dispersed cells relative to the initial colony size or by counting the number of scattered single cells.

-

Soft Agar Colony Formation Assay

This assay evaluates the effect of PHPS1 on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[3][4][5][6][7]

Principle: Transformed cells can proliferate and form colonies in a semi-solid medium like soft agar, while normal cells cannot.

Protocol:

-

Preparation of Agar Layers:

-

Prepare a base layer of 0.6% agar in cell culture medium in a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing cancer cells (e.g., HT-29) with 0.35% agar in cell culture medium.

-

-

Assay Procedure:

-

Plate the cell-agar mixture on top of the base layer.

-

Add culture medium containing various concentrations of PHPS1 (or DMSO for control) on top of the agar.

-

Incubate the plates for 2-3 weeks, replacing the medium with fresh medium and inhibitor every 3-4 days.

-

-

Analysis:

-

Stain the colonies with a solution of crystal violet.

-

Count the number of colonies and measure their size using a microscope or imaging software.

-

Western Blot Analysis of Erk1/2 Phosphorylation

This method is used to determine the effect of PHPS1 on the phosphorylation status of downstream signaling molecules in the SHP2 pathway.[8][9][10][11][12]

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a measure of protein activation.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., MDCK) to near confluence.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with PHPS1 for 1 hour.

-

Stimulate the cells with HGF/SF for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for phospho-Erk1/2 (Thr202/Tyr204) and total Erk1/2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Erk1/2 signal to the total Erk1/2 signal.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by PHPS1 and the experimental workflows used to characterize its activity.

Caption: HGF/SF-c-Met-SHP2-Ras-Erk Signaling Pathway.

Caption: Experimental workflow for the discovery and characterization of PHPS1.

History and Evolution of PHPS1 Development

The discovery of PHPS1 in 2008 marked a significant milestone in the development of SHP2 inhibitors.[1] Prior to this, the development of potent and selective PTP inhibitors was considered a formidable challenge. PHPS1 demonstrated that it was possible to achieve selectivity for SHP2 over other homologous phosphatases by targeting the catalytic site with a small molecule.

The phenylhydrazonopyrazolone sulfonate scaffold of PHPS1 provided a foundation for further structure-activity relationship (SAR) studies. While PHPS1 itself did not progress into clinical development, the insights gained from its discovery and characterization paved the way for the development of a new generation of more potent and drug-like SHP2 inhibitors. These subsequent efforts have largely focused on allosteric inhibitors, which bind to a site distinct from the catalytic pocket and lock the enzyme in an inactive conformation. This allosteric approach has yielded several compounds that have entered clinical trials for the treatment of various cancers.

Conclusion

The discovery of PHPS1 was a seminal event in the field of SHP2-targeted drug discovery. Through a combination of in silico screening and rigorous experimental validation, PHPS1 was established as the first selective, cell-permeable inhibitor of SHP2. The methodologies developed to characterize its activity have become standard practice in the field. Although superseded by more potent allosteric inhibitors in the clinical pipeline, the story of PHPS1 provides a compelling case study in the power of targeted drug discovery and serves as a crucial chapter in the ongoing effort to develop effective therapies for SHP2-driven diseases.

References

- 1. pnas.org [pnas.org]

- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Cell Growth, Colony Formation Assay and Soft-Agar Colony Assay [bio-protocol.org]

- 5. Vidéo: L’essai de formation d’une colonie d’agar mou [jove.com]

- 6. Video: The Soft Agar Colony Formation Assay [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Human/Mouse/Rat Phospho-ERK1 (T202/Y204)/ERK2 (T185/Y187) Antibody MAB1018: R&D Systems [rndsystems.com]

- 9. mesoscale.com [mesoscale.com]

- 10. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. PhosphoPlus® p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody Kit | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to PHPS1: A Selective SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHPS1, or Phenylhydrazonopyrazolone sulfonate 1, is a potent and cell-permeable small molecule that has been identified as a selective inhibitor of the Src homology region 2 domain-containing phosphatase (SHP2). As a non-receptor protein tyrosine phosphatase, SHP2 is a critical component in various cellular signaling pathways, including the Ras/ERK pathway, which is frequently dysregulated in human cancers. Dysregulation of SHP2 has been implicated in the pathogenesis of numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of PHPS1, with a focus on its mechanism of action and its effects on cellular signaling. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts centered on this promising inhibitor.

Chemical Structure and Properties

PHPS1 is a synthetic compound belonging to the phenylhydrazonopyrazolone sulfonate class. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid[1] |

| Synonyms | Phenylhydrazonopyrazolone sulfonate 1, Protein Tyrosine Phosphatase Inhibitor V, PTP Inhibitor V[1] |

| CAS Number | 314291-83-3[1] |

| Molecular Formula | C₂₁H₁₅N₅O₆S[1] |

| Formula Weight | 465.4 g/mol [1] |

| SMILES | O=C1N(C2=CC=CC=C2)N=C(C3=CC=C(--INVALID-LINK--=O)C=C3)/C1=N\NC4=CC=C(S(O)(=O)=O)C=C4[2] |

| Purity | ≥98%[1] |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |

| Appearance | A crystalline solid[1] |

Synthesis of PHPS1

It is important to note that this is a generalized scheme and optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve a successful synthesis of PHPS1.

Mechanism of Action

PHPS1 functions as a competitive inhibitor of the protein tyrosine phosphatase SHP2.[3] It directly targets the active site of the enzyme, preventing the binding and dephosphorylation of its natural substrates. This inhibitory action is highly selective for SHP2 over other related phosphatases.

Inhibitory Activity

The inhibitory potency of PHPS1 against SHP2 and other protein tyrosine phosphatases has been quantified and is summarized in the table below.

| Target Enzyme | Kᵢ (μM) | IC₅₀ (μM) |

| Shp2 | 0.73[2][3] | 2.1[1][4] |

| Shp2-R362K | 5.8[3] | |

| Shp1 | 10.7[3] | 30[1][4] |

| PTP1B | 5.8[3] | 19[1][4] |

| PTP1B-Q | 0.47[3] | |

| ECPTP | 5.4[1][4] | |

| Mycobacterium MptpA | 39[1][4] |

Biological Activities and Signaling Pathways

As a selective SHP2 inhibitor, PHPS1 has been shown to modulate several key cellular processes by interfering with SHP2-dependent signaling pathways.

Inhibition of the Ras-ERK Signaling Pathway

SHP2 is a critical upstream activator of the Ras-ERK (MAPK) signaling pathway, which plays a central role in cell proliferation, differentiation, and survival.[3] By inhibiting SHP2, PHPS1 effectively blocks the activation of this pathway. Specifically, PHPS1 has been shown to inhibit the sustained phosphorylation of Erk1/2, a key downstream effector in the cascade.[2][3]

Anti-proliferative and Anti-tumor Activity

By downregulating the Ras-ERK pathway, PHPS1 exhibits anti-proliferative effects in various human tumor cell lines. Treatment with PHPS1 has been shown to reduce cell numbers in a dose-dependent manner.[3] For instance, a 30 μM concentration of PHPS1 for 6 days resulted in a cell number reduction ranging from 0% in Caki-1 cells to 74% in HT-29 cells.[3]

Effects on Atherosclerosis

Studies have indicated that PHPS1 can protect against atherosclerosis. It has been shown to decrease the number of atherosclerotic plaques in Ldlr-/- mice.[2][5] This atheroprotective effect is attributed to the inhibition of vascular smooth muscle cell (VSMC) proliferation, which is a key event in the development of atherosclerotic lesions.[5] PHPS1 achieves this by blocking oxLDL-induced SHP2 and ERK phosphorylation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving PHPS1.

In Vitro SHP2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of PHPS1 against SHP2 using a synthetic phosphopeptide substrate.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human SHP2 protein in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Prepare serial dilutions of PHPS1 in DMSO, followed by a final dilution in the assay buffer.

-

Prepare a stock solution of a suitable phosphopeptide substrate (e.g., pY-containing peptide) in the assay buffer.

-

Prepare a malachite green-based phosphate detection reagent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the diluted PHPS1 or vehicle control (DMSO) to each well.

-

Add 80 µL of the SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the phosphopeptide substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the malachite green reagent.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each PHPS1 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

-

Cell Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess the effect of PHPS1 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., HT-29) and determine the cell density.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

PHPS1 Treatment:

-

Prepare serial dilutions of PHPS1 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the PHPS1-containing medium or vehicle control to the respective wells.

-

Incubate the plate for the desired duration (e.g., 6 days).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

-

Plot the results to visualize the dose-dependent effect of PHPS1 on cell proliferation.

-

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 levels in cells treated with PHPS1.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MDCK) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of PHPS1 or vehicle control for 1 hour.

-

Stimulate the cells with a growth factor (e.g., HGF/SF at 1 unit/mL) for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Conclusion

PHPS1 is a valuable research tool for investigating the biological roles of SHP2 and for exploring the therapeutic potential of SHP2 inhibition. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the applications of PHPS1 in oncology, cardiovascular disease, and other SHP2-related pathologies. Further research into the development of more potent and specific SHP2 inhibitors, inspired by the structure and mechanism of PHPS1, holds significant promise for the future of targeted therapies.

References

- 1. BOC Sciences (Page 371) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. 1.14291 Search Results - Indonesia [merckmillipore.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

PHPS1: A Potent and Selective SHP2 Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PHPS1, a potent and selective small-molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2). Shp2 is a critical signaling node downstream of numerous receptor tyrosine kinases, playing a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway and regulating diverse cellular processes such as proliferation, differentiation, and migration. Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers, making it a compelling target for therapeutic intervention. This document details the chemical properties of PHPS1, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key in vitro and in vivo experiments. Furthermore, it visualizes the core signaling pathways affected by PHPS1, providing a valuable resource for researchers investigating Shp2-mediated signaling and for professionals engaged in the development of novel therapeutic agents targeting this essential phosphatase.

Chemical Identity and Synonyms of PHPS1

PHPS1 is a synthetic, cell-permeable small molecule that acts as a competitive inhibitor at the active site of Shp2. Its chemical properties are summarized in the table below.

| Property | Value |

| Full Chemical Name | 4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid |

| Synonyms | Phenylhydrazonopyrazolone sulfonate 1, PTP Inhibitor V |

| CAS Number | 314291-83-3 |

| Molecular Formula | C₂₁H₁₅N₅O₆S |

| Molecular Weight | 465.44 g/mol |

Mechanism of Action and In Vitro Efficacy

PHPS1 functions as a potent and selective inhibitor of Shp2 phosphatase activity. It exerts its effect by competing with phosphotyrosine-containing substrates for binding to the active site of the enzyme. The inhibitory efficacy of PHPS1 against Shp2 and its selectivity over other protein tyrosine phosphatases have been quantified in various biochemical assays.

Table 1: In Vitro Inhibitory Activity of PHPS1

| Target Phosphatase | IC₅₀ (μM) | Kᵢ (μM) |

| Shp2 | 2.1 | 0.73 |

| Shp1 | 30 | - |

| PTP1B | 19 | - |

| ECPTP | 5.4 | - |

| MptpA | 39 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to characterize the activity of PHPS1.

SHP2 Phosphatase Activity Assay

This assay measures the ability of PHPS1 to inhibit the dephosphorylation of a substrate by Shp2. A common method involves the use of a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

-

Recombinant human Shp2 enzyme

-

PHPS1

-

DiFMUP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of PHPS1 in the assay buffer.

-

In a 96-well plate, add 50 µL of the recombinant Shp2 enzyme solution to each well.

-

Add 25 µL of the PHPS1 dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to each well.

-

Immediately begin kinetic reading of fluorescence intensity at 355 nm excitation and 460 nm emission wavelengths for a defined period (e.g., 30 minutes) at room temperature.

-

The rate of the reaction is determined from the linear phase of the fluorescence increase over time.

-

Calculate the percentage of inhibition for each PHPS1 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PHPS1 concentration and fitting the data to a dose-response curve.

HGF-Induced Cell Scattering Assay

This assay assesses the ability of PHPS1 to inhibit the scattering of epithelial cells, a process dependent on Shp2 signaling. Madin-Darby Canine Kidney (MDCK) cells are commonly used for this assay.

Materials:

-

MDCK cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Hepatocyte Growth Factor (HGF)

-

PHPS1

-

24-well tissue culture plates

-

Phase-contrast microscope

Procedure:

-

Seed MDCK cells in a 24-well plate at a density that allows for the formation of small, compact colonies after 24-48 hours.

-

Once colonies have formed, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 2-4 hours.

-

Treat the cells with various concentrations of PHPS1 or a vehicle control for 1 hour.

-

Stimulate the cells with HGF (e.g., 20 ng/mL) to induce scattering.

-

Incubate the cells for 18-24 hours.

-

Observe and capture images of the cell colonies using a phase-contrast microscope.

-

Quantify cell scattering by measuring the area of dispersion or by counting the number of scattered single cells relative to the total number of cells in the colony.

Branching Morphogenesis Assay in 3D Collagen Gel

This assay evaluates the effect of PHPS1 on the formation of three-dimensional tubular structures by epithelial cells, a process that mimics aspects of tissue development and is often dependent on Shp2.

Materials:

-

MDCK cells

-

Collagen Type I, rat tail

-

Complete growth medium

-

HGF

-

PHPS1

-

24-well tissue culture plates

Procedure:

-

Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.

-

Resuspend a single-cell suspension of MDCK cells in the neutralized collagen solution at a final concentration of approximately 1-2 x 10⁴ cells/mL.

-

Dispense 0.5 mL of the cell-collagen suspension into each well of a pre-warmed 24-well plate.

-

Allow the collagen to gel by incubating the plate at 37°C for 30-60 minutes.

-

After gelation, add complete growth medium containing HGF and different concentrations of PHPS1 or a vehicle control on top of the gel.

-

Culture the cells for 3-7 days, replacing the medium every 2-3 days.

-

Observe the formation of branching tubules using a phase-contrast or confocal microscope.

-

Quantify branching morphogenesis by measuring the length and number of branches per colony.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK1/2, a key downstream effector in the Shp2 signaling pathway, to assess the inhibitory effect of PHPS1.

Materials:

-

Cells (e.g., HEK293T or cancer cell lines)

-

Growth factors (e.g., EGF or FGF)

-

PHPS1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with various concentrations of PHPS1 or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to evaluate the anti-fibrotic potential of PHPS1 in vivo.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

PHPS1

-

Vehicle for PHPS1 administration (e.g., DMSO/saline)

Procedure:

-

Anesthetize the mice.

-

Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3.0 mg/kg).

-

Administer PHPS1 or vehicle to the mice daily via a suitable route (e.g., intraperitoneal injection) starting from a specific day post-bleomycin administration (e.g., day 7 or day 14). A typical dose might be 1-5 mg/kg.

-

Monitor the mice for weight loss and signs of distress.

-

At the end of the treatment period (e.g., day 21 or day 28), euthanize the mice and harvest the lungs.

-

Assess the extent of fibrosis by histological analysis (e.g., Masson's trichrome staining), hydroxyproline content measurement, and analysis of pro-fibrotic gene expression (e.g., collagen I, α-SMA).

Signaling Pathways and Visualization

PHPS1 primarily exerts its effects by inhibiting the Shp2 phosphatase, which is a key positive regulator of the RAS/ERK signaling pathway.

Shp2-Mediated RAS/ERK Signaling Pathway

Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the plasma membrane. Shp2 is also recruited to phosphorylated docking proteins (e.g., Gab1/2, IRS1/2) at the membrane, where it becomes activated. Activated Shp2 dephosphorylates specific tyrosines on these docking proteins, which is thought to prolong the association of the Grb2-SOS complex, thereby promoting the activation of RAS. RAS-GTP then initiates a downstream phosphorylation cascade involving RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. PHPS1 inhibits the phosphatase activity of Shp2, thereby dampening this entire signaling cascade.

Caption: Shp2 signaling pathway and the inhibitory action of PHPS1.

Experimental Workflow for Assessing PHPS1 Activity

The following diagram illustrates a typical workflow for characterizing the inhibitory activity of PHPS1, from initial biochemical assays to in vivo studies.

Caption: Experimental workflow for the evaluation of PHPS1.

The Role of PTPN6 (SHP-1) in Cell Signaling Pathways: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation is a critical mechanism in the regulation of intracellular signaling pathways that govern a multitude of cellular processes, including growth, differentiation, proliferation, and apoptosis.[1][2] The dynamic balance of phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] This guide focuses on the protein tyrosine phosphatase, non-receptor type 6 (PTPN6), commonly known as SHP-1 (Src homology region 2 domain-containing phosphatase-1), a key negative regulator in many signaling cascades.[3][4] While the initial query focused on "PHPS1," our comprehensive analysis of current scientific literature indicates that this term most likely refers to a selective inhibitor of the related phosphatase SHP2, or is a potential typographical error for SHP-1, a central player in cellular signaling. This document will primarily elaborate on the multifaceted roles of SHP-1, with a brief discussion of the inhibitor PHPS1 in its relevant context.

SHP-1 is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells and, to a lesser extent, in epithelial and other non-hematopoietic cells.[3][5] It is characterized by the presence of two N-terminal Src homology 2 (SH2) domains, a central catalytic PTP domain, and a C-terminal tail.[3] The SH2 domains are crucial for its recruitment to phosphorylated tyrosine residues on target proteins, thereby directing its phosphatase activity to specific signaling complexes.[6] Altered expression or mutations in the PTPN6 gene have been implicated in various human diseases, including cancer and autoimmune disorders, highlighting its significance as a potential therapeutic target.[7]

Core Functions and Regulatory Mechanisms of SHP-1

SHP-1 primarily functions as a negative regulator of signaling pathways initiated by cytokines, growth factors, and antigen receptors.[4][7] Its phosphatase activity counteracts the activity of protein tyrosine kinases, leading to the downregulation of signaling cascades. The regulation of SHP-1 itself is a complex process involving intramolecular inhibition and targeted recruitment. In its basal state, the N-terminal SH2 domain of SHP-1 folds back to block the active site of the catalytic domain, maintaining an auto-inhibited conformation. Upon cellular stimulation, the SH2 domains bind to specific phosphotyrosine motifs on activated receptors or scaffold proteins, leading to a conformational change that relieves the auto-inhibition and activates the phosphatase.

Role of SHP-1 in Key Signaling Pathways

SHP-1 has been demonstrated to modulate a variety of critical signaling pathways, often acting as a tumor suppressor by attenuating pro-proliferative and survival signals.[3][5]

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary target of SHP-1's regulatory function.[3] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. SHP-1 is recruited to the activated receptor complex and can dephosphorylate both JAKs and STATs, thereby terminating the signal.[5] The hyperactivation of the JAK/STAT pathway, often observed in various cancers, can be a consequence of diminished SHP-1 expression or function.[3][5]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another signaling axis where SHP-1 exerts its inhibitory effects. While the direct dephosphorylation of AKT by SHP-1 is not the primary mechanism, SHP-1 can indirectly regulate this pathway. For instance, SHP-1 can dephosphorylate upstream activators of the PI3K/AKT pathway, such as receptor tyrosine kinases (RTKs) or associated scaffold proteins.[3] One study showed that SHP-1 inhibits the phosphorylation of Gα-interacting vesicle-associated protein (GIV), which in turn downregulates GIV-dependent activation of the PI3K/AKT pathway.[3]

The Role of SHP-1 in Disease

Given its critical role in regulating cell signaling, the dysregulation of SHP-1 is associated with several pathologies.

-

Cancer : SHP-1 is considered a tumor suppressor in various cancers, including lymphoma, leukemia, and several solid tumors.[3][5] Its expression is often downregulated in cancer cells through mechanisms like promoter hypermethylation.[3] This loss of SHP-1 function leads to the sustained activation of oncogenic signaling pathways, promoting cell proliferation, survival, migration, and invasion.[5]

-

Autoimmune Disorders : In the immune system, SHP-1 is essential for maintaining immune tolerance and preventing autoimmunity.[7] It plays a crucial role in regulating the signaling of T-cell and B-cell receptors.[4] Deficiencies in SHP-1 can lead to hyperactive immune responses and have been implicated in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7]

PHPS1: A Selective SHP2 Inhibitor

It is important to distinguish SHP-1 from its close relative, SHP2 (PTPN11). While both are protein tyrosine phosphatases with similar structures, they often have opposing functions. SHP2 is generally considered a positive regulator of growth factor signaling and is a well-established proto-oncogene.[8][9]

PHPS1 is a small molecule inhibitor that has been identified as a potent and selective inhibitor of SHP2.[8][10] It acts as a cell-permeable, active-site-directed inhibitor.[10] Studies have shown that PHPS1 can block SHP2-dependent cellular processes such as epithelial cell scattering and branching morphogenesis induced by hepatocyte growth factor/scatter factor (HGF/SF).[10] Furthermore, PHPS1 has been shown to inhibit the proliferation of various human tumor cell lines.[8][10] In the context of cardiovascular disease, PHPS1 has demonstrated a protective effect against atherosclerosis by reducing vascular smooth muscle cell proliferation via the SHP2/ERK pathway.[11]

Quantitative Data on Phosphatase Inhibitors

The development of specific inhibitors for PTPs is a significant area of research for therapeutic applications. The following table summarizes the inhibitory constants for PHPS1 against SHP2 and other related phosphatases.

| Compound | Target Phosphatase | Ki (μM) | IC50 (μM) | Reference |

| PHPS1 | Shp2 | 0.73 | 2.1 | [8] |

| PHPS1 | Shp1 | - | 30 | |

| PHPS1 | PTP1B | - | 19 | |

| PHPS1 | ECPTP | - | 5.4 | |

| PHPS1 | MptpA | - | 39 |

Experimental Protocols

The study of SHP-1 and its role in cell signaling involves a variety of established molecular and cellular biology techniques.

Immunoprecipitation and Western Blotting

This is a standard method to study protein-protein interactions and the phosphorylation status of proteins.

-

Cell Lysis : Cells are treated with appropriate stimuli (e.g., cytokines, growth factors) and then lysed in a buffer containing phosphatase and protease inhibitors to preserve the in vivo state of proteins.

-

Immunoprecipitation : The cell lysate is incubated with an antibody specific to SHP-1 or a protein of interest. The antibody-protein complex is then captured using protein A/G-conjugated beads.

-

Washing and Elution : The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting : The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against SHP-1, interacting partners, or phospho-specific antibodies to detect phosphorylation events. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

In Vitro Phosphatase Assay

This assay is used to directly measure the enzymatic activity of SHP-1.

-

Recombinant Protein : Purified recombinant SHP-1 protein is used.

-

Phosphopeptide Substrate : A synthetic peptide containing a phosphotyrosine residue, which is a known substrate for SHP-1, is used. A common generic substrate is p-nitrophenyl phosphate (pNPP), which releases a colored product upon dephosphorylation.

-

Reaction : The recombinant SHP-1 is incubated with the phosphopeptide substrate in a suitable reaction buffer.

-

Detection : The amount of dephosphorylated product (or free phosphate) is quantified. For pNPP, this is done spectrophotometrically. For phosphopeptides, techniques like MALDI-TOF mass spectrometry or HPLC can be used. The effect of potential inhibitors can be assessed by including them in the reaction mixture.

Conclusion

SHP-1 (PTPN6) is a pivotal negative regulator of multiple signaling pathways, playing a crucial role in maintaining cellular homeostasis. Its function as a tumor suppressor and its involvement in immune regulation make it a subject of intense research and a potential target for therapeutic intervention. Understanding the intricate mechanisms of its regulation and its interactions within the cellular signaling network is essential for the development of novel strategies to combat diseases such as cancer and autoimmune disorders. While the compound PHPS1 is a valuable tool for studying the related phosphatase SHP2, the continued investigation into the direct modulation of SHP-1 activity holds significant promise for future drug development.

References

- 1. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of cell signaling by the protein tyrosine phosphatases, CD45 and SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]

- 6. Phospho-dependent Protein Interaction Domains in Signal Transduction | Cell Signaling Technology [cellsignal.com]

- 7. Protein tyrosine phosphatase SHP-1: resurgence as new drug target for human autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The impact of phosphatases on proliferative and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

PHPS1: A Potent and Selective Inhibitor of Protein Tyrosine Phosphatases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphatases (PTPs) are critical regulators of intracellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, PTPs have emerged as promising therapeutic targets. This technical guide provides a comprehensive overview of PHPS1 (phenylhydrazonopyrazolone sulfonate 1), a potent and selective small-molecule inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase. We delve into the mechanism of action of PHPS1, its inhibitory effects on various PTPs, and its impact on cellular signaling. This document also provides detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction to PHPS1

PHPS1 was identified through high-throughput in silico screening as a small-molecule compound that binds to the catalytic site of SHP2.[1][2] It is a cell-permeable compound with favorable drug-like properties.[2] Structurally, PHPS1 is a phenylhydrazonopyrazolone sulfonate.

Chemical Structure of PHPS1:

Image source: Medchemexpress.com

PHPS1 acts as a phosphotyrosine mimetic, with its sulfonic acid group playing a key role in its interaction with the PTP active site.[2] Molecular modeling suggests that the sulfonate moiety of PHPS1 forms multiple hydrogen bonds with the PTP signature loop of SHP2.[2]

Quantitative Analysis of PHPS1 Inhibitory Activity

PHPS1 exhibits selective inhibition of SHP2 over other closely related protein tyrosine phosphatases, such as SHP1 and PTP1B. The inhibitory constants (Ki) of PHPS1 against various PTPs are summarized in the table below.

| Protein Tyrosine Phosphatase | Kᵢ (μM) |

| SHP2 | 0.73[3][4] |

| SHP1 | 10.7[3] |

| PTP1B | 5.8[3] |

| SHP2-R362K | 5.8[3] |

| PTP1B-Q | 0.47[3] |

Effect of PHPS1 on Cellular Signaling Pathways

PHPS1 has been shown to specifically inhibit SHP2-dependent downstream signaling pathways, most notably the Ras/ERK (MAPK) pathway.[1][3][4]

Inhibition of HGF/SF-Induced Erk1/2 Phosphorylation

Hepatocyte growth factor/scatter factor (HGF/SF) is a potent mitogen that activates the c-Met receptor tyrosine kinase, leading to the recruitment and activation of SHP2 and subsequent sustained activation of the Erk1/2 MAP kinases. PHPS1 effectively inhibits HGF/SF-induced phosphorylation and activation of Erk1/2 in a dose-dependent manner.[1][3] However, it does not affect the transient, early-phase phosphorylation of Erk1/2, suggesting a specific role for SHP2 in the sustained activation of this pathway.[1][3]

Specificity of Signaling Inhibition

Importantly, PHPS1 does not exhibit off-target effects on other major signaling pathways activated by HGF/SF, such as the PI3K/Akt and Stat3 pathways.[1][3] This high degree of specificity makes PHPS1 a valuable tool for dissecting the precise roles of SHP2 in cellular signaling.

Signaling Pathway Diagram

The following diagram illustrates the role of SHP2 in the HGF/SF-induced Erk1/2 signaling pathway and the point of inhibition by PHPS1.

References

Therapeutic Targeting of PHPS1: A Technical Guide to a Selective Shp2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, has emerged as a critical signaling node and a compelling therapeutic target in a variety of human diseases, including cancer and atherosclerosis. Shp2 is a non-receptor protein tyrosine phosphatase that, in contrast to many other phosphatases, primarily plays a positive role in signal transduction downstream of receptor tyrosine kinases (RTKs). Its activation is a key step in the full activation of the Ras/ERK signaling cascade, which is frequently dysregulated in cancer. PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1) has been identified as a potent and selective small-molecule inhibitor of Shp2. This technical guide provides an in-depth overview of the therapeutic potential of targeting Shp2 with PHPS1, including its mechanism of action, effects on key signaling pathways, and preclinical efficacy. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: The Rationale for Targeting Shp2

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, and its dysregulation is a hallmark of many diseases. While protein tyrosine kinases have been the focus of extensive drug development efforts, protein tyrosine phosphatases (PTPs) are now recognized as equally important therapeutic targets[1][2]. The high degree of conservation in the active sites of PTPs has historically presented a significant challenge for the development of selective inhibitors[1][3].

Shp2 is a ubiquitously expressed PTP that is essential for normal development and cellular function[4][5]. It is composed of two N-terminal Src homology 2 (SH2) domains, a catalytic PTP domain, and a C-terminal tail[4][6]. In its inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, resulting in autoinhibition[4][6][7]. Upon activation of RTKs, Shp2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event relieves the autoinhibition, opening the catalytic site and allowing Shp2 to dephosphorylate its substrates[4][7].

Unlike many other PTPs that act as tumor suppressors, Shp2 is a bona fide oncoprotein[5]. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several types of cancer, including juvenile myelomonocytic leukemia[5]. Furthermore, Shp2 plays a crucial role in mediating signaling from various oncoproteins, making it a key therapeutic target even in the absence of activating mutations[5][8]. In the context of atherosclerosis, Shp2 has been shown to promote the proliferation of vascular smooth muscle cells, a key event in plaque formation[9].

PHPS1 was identified through high-throughput in silico screening as a selective, cell-permeable inhibitor of Shp2[5]. Its ability to specifically target Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, makes it an invaluable tool for studying Shp2 function and a promising lead compound for therapeutic development[5].

PHPS1: A Selective Shp2 Inhibitor

Mechanism of Action

PHPS1 acts as a competitive inhibitor, binding to the catalytic site of Shp2[10]. The specificity of PHPS1 for Shp2 is attributed to key amino acid residues within and around the active site that differ from those in other PTPs[10].

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of PHPS1 against Shp2 and other PTPs has been quantified, demonstrating its selectivity.

| Phosphatase | Ki (μM) | Reference |

| Shp2 | 0.73 | [5] |

| Shp2-R362K | 5.8 | [5] |

| Shp1 | 10.7 | [5] |

| PTP1B | 5.8 | [5] |

| PTP1B-Q | 0.47 | [5] |

Table 1: Inhibitory constants (Ki) of PHPS1 for Shp2 and other protein tyrosine phosphatases.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

PHPS1 has been shown to inhibit the proliferation of various human tumor cell lines in a dose-dependent manner.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HT-29 | Colon Cancer | ~15-20 (estimated from graphical data) | [5] |

| Caki-1 | Kidney Cancer | >30 | [5] |

Table 2: Approximate IC50 values of PHPS1 in human cancer cell lines after 6 days of treatment. Note: More comprehensive quantitative data on the IC50 values of PHPS1 across a wider range of cancer cell lines is needed for a complete assessment of its anti-proliferative activity.

Signaling Pathways Modulated by PHPS1

The primary mechanism by which PHPS1 exerts its therapeutic effects is through the inhibition of the Ras/ERK signaling pathway, which is downstream of Shp2.

The Shp2-Ras/ERK Signaling Pathway

Shp2 is a critical link between activated RTKs and the Ras GTPase. Upon recruitment to the plasma membrane, activated Shp2 dephosphorylates specific substrates, leading to the activation of the Ras-Raf-MEK-ERK cascade. This pathway is a major driver of cell proliferation, survival, and differentiation. PHPS1, by inhibiting Shp2, effectively blocks this signal transmission. Notably, PHPS1 does not appear to affect the PI3K/Akt or STAT3 signaling pathways[5].

Figure 1: Shp2 signaling pathway and the point of intervention by PHPS1.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of PHPS1.

In Vitro Shp2 Phosphatase Activity Assay

This assay measures the enzymatic activity of Shp2 and its inhibition by PHPS1.

Materials:

-

Recombinant human Shp2 protein (GST-tagged)

-

Assay buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphotyrosine-containing peptide)

-

PHPS1 (or other test compounds) dissolved in DMSO

-

Malachite Green solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing 0.5 µg of GST-Shp2 in 40 µL of assay buffer.

-

Add various concentrations of PHPS1 (or vehicle control) to the reaction mixture and incubate at room temperature for 30 minutes.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to a final concentration of 0.2 mM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Malachite Green solution.

-

After 10 minutes of color development, measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each PHPS1 concentration and determine the IC50 value.

Cell Proliferation Assay

This assay determines the effect of PHPS1 on the growth of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

PHPS1

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of PHPS1 in complete medium.

-

Remove the medium from the wells and add 100 µL of the PHPS1 dilutions (or vehicle control).

-

Incubate the cells for the desired duration (e.g., 6 days), replacing the medium with fresh PHPS1-containing medium as needed.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the effect of PHPS1 on the Shp2 downstream signaling pathway.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Growth factor (e.g., HGF/SF)

-

PHPS1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of PHPS1 (or vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for a short period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of ERK phosphorylation.

In Vivo Preclinical Studies

The therapeutic potential of PHPS1 has been evaluated in a mouse model of atherosclerosis.

Atherosclerosis Mouse Model

Model: LDL receptor-deficient (Ldlr-/-) mice are a commonly used model for studying atherosclerosis as they develop atherosclerotic plaques, particularly when fed a high-fat diet[9][11][12].

Protocol:

-

Use male Ldlr-/- mice.

-

Feed the mice a high-fat, high-cholesterol diet for a specified period (e.g., 4 weeks) to induce atherosclerotic plaque formation.

-

Administer PHPS1 (e.g., 3 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection during the final week of the high-fat diet feeding.

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and perform en face analysis by staining with Oil Red O to visualize the atherosclerotic plaques.

-

Quantify the plaque area using image analysis software.

-

Perform histological analysis of the aortic root to assess plaque composition.

Quantitative In Vivo Efficacy Data

In a study using Ldlr-/- mice, treatment with PHPS1 resulted in a significant decrease in the size of atherosclerotic plaques in the aorta compared to the vehicle-treated group[5]. This demonstrates the potential of Shp2 inhibition as a therapeutic strategy for atherosclerosis.

Visualizing the Research Workflow and Rationale

Experimental Workflow for PHPS1 Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a Shp2 inhibitor like PHPS1.

Figure 2: A representative experimental workflow for the preclinical development of a Shp2 inhibitor.

Logical Framework for Targeting Shp2

The rationale for targeting Shp2 as a therapeutic strategy is based on its central role in disease-driving signaling pathways.

References

- 1. embopress.org [embopress.org]

- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 3. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Flowchart Creation [developer.mantidproject.org]

- 11. graphviz.org [graphviz.org]

- 12. researchgate.net [researchgate.net]

PHPS1: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 (phenylhydrazono-pyrazolone sulfonate) is a potent and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1][2] Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, particularly the Ras/ERK MAP kinase cascade, which is downstream of receptor tyrosine kinases (RTKs).[1][3] By modulating these pathways, Shp2 is involved in regulating cell growth, differentiation, and survival.[1] Gain-of-function mutations in Shp2 are associated with certain types of leukemia, establishing it as a bona fide oncogene.[2] Consequently, Shp2 has emerged as a significant target for therapeutic intervention in oncology and other diseases. PHPS1 was one of the first identified specific inhibitors of Shp2, demonstrating selectivity over the closely related phosphatases Shp1 and PTP1B.[2][3] This technical guide provides an in-depth overview of PHPS1, including its biochemical properties, relevant signaling pathways, and detailed protocols for its application in basic research.

Biochemical and Chemical Properties

PHPS1 acts as an active site-directed inhibitor of Shp2.[2] Its chemical structure and properties make it a valuable tool for in vitro and in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C21H15N5O6S | [4] |

| Molecular Weight | 465.44 g/mol | [4] |

| CAS Number | 314291-83-3 | [4] |

| Solubility | DMSO: 93 mg/mL | [4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [4] |

Quantitative Data: Inhibitory Activity and Cellular Effects

PHPS1 exhibits selective inhibition of Shp2 over other protein tyrosine phosphatases. Its efficacy has been quantified through inhibitory constants (Ki) and its anti-proliferative effects have been determined in various cancer cell lines (IC50).

| Target/Cell Line | Parameter | Value | Reference |

| Shp2 | Ki | 0.73 µM | [1][5] |

| Shp2-R362K | Ki | 5.8 µM | [1][5] |

| Shp1 | Ki | 10.7 µM | [1][5] |

| PTP1B | Ki | 5.8 µM | [1][5] |

| PTP1B-Q | Ki | 0.47 µM | [1][5] |

| HT-29 (Colon Cancer) | % Reduction in Cell Number (30 µM for 6 days) | 74% | [1] |

| Caki-1 (Kidney Cancer) | % Reduction in Cell Number (30 µM for 6 days) | 0% | [1] |

Signaling Pathways

PHPS1 primarily exerts its effects by inhibiting Shp2, which is a key positive regulator in the Ras/ERK signaling pathway initiated by growth factors.

Caption: Shp2 signaling pathway inhibited by PHPS1.

Experimental Workflows

A typical workflow to investigate the effects of PHPS1 involves cell culture, treatment with the inhibitor, and subsequent analysis of cellular and molecular endpoints.

Caption: General experimental workflow for PHPS1 studies.

Experimental Protocols

In Vitro Shp2 Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of Shp2 and its inhibition by PHPS1 using the substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human Shp2 protein

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

PHPS1 dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of PHPS1 in DMSO.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 1 µL of PHPS1 at various concentrations (or DMSO as a vehicle control) to the appropriate wells.

-

Add 20 µL of recombinant Shp2 enzyme (final concentration ~50 nM) to each well, except for the blank (add 20 µL of assay buffer instead).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPP substrate (final concentration ~2 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the DMSO control.

Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of ERK1/2 in cells treated with PHPS1.

Materials:

-

Cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

PHPS1

-

Growth factor (e.g., HGF/SF)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer: 5% BSA in TBST

-